molecular formula C25H23N3O3 B2669695 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide CAS No. 920410-54-4

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Cat. No. B2669695
CAS RN: 920410-54-4
M. Wt: 413.477
InChI Key: YXAKTXZWYOPXAX-UHFFFAOYSA-N
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Description

“N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains an ethoxy group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and naphthalene rings, the ethoxy group, and the amide group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridazine and naphthalene rings, the ethoxy group, and the amide group . For example, the pyridazine ring might undergo reactions at the nitrogen atoms, and the amide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group might increase its solubility in polar solvents, while the presence of the nonpolar naphthalene and ethoxy groups might increase its solubility in nonpolar solvents .

Mechanism of Action

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide inhibits the activity of PTP1B by binding to its active site and preventing it from dephosphorylating its substrate. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues, such as muscle and adipose tissue. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p38 MAPK pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce blood glucose levels and improve lipid metabolism in obese mice. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a highly specific inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in various physiological and pathological conditions. However, this compound has limited solubility in water and can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the anti-cancer properties of this compound in vivo, using animal models of cancer. Additionally, the potential of this compound as a therapeutic agent for type 2 diabetes and other metabolic disorders should be explored further.

Synthesis Methods

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide involves the reaction between 2-naphthoic acid and 6-(4-ethoxyphenyl)pyridazin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound in high purity and yield. This compound can be further purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has been extensively used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a critical role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance, making it a potential target for the treatment of type 2 diabetes.
This compound has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been tested in various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-2-30-22-11-9-19(10-12-22)23-13-14-24(28-27-23)31-16-15-26-25(29)21-8-7-18-5-3-4-6-20(18)17-21/h3-14,17H,2,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAKTXZWYOPXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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